molecular formula C23H21N3O3 B11550743 N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide

N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide

Cat. No.: B11550743
M. Wt: 387.4 g/mol
InChI Key: UOTYRADRFCUMSF-LFVJCYFKSA-N
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Description

N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a hydrazinyl group, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or hydrazinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzylidene)-4-methoxyaniline
  • N-(4-Methoxybenzylidene)-4-butylaniline
  • N-Cyclohexyl-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazino]-2-oxoacetamide

Uniqueness

N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxo-1-phenylethyl]benzamide

InChI

InChI=1S/C23H21N3O3/c1-29-20-14-12-17(13-15-20)16-24-26-23(28)21(18-8-4-2-5-9-18)25-22(27)19-10-6-3-7-11-19/h2-16,21H,1H3,(H,25,27)(H,26,28)/b24-16+

InChI Key

UOTYRADRFCUMSF-LFVJCYFKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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